N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,5-dimethylaniline
Description
N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,5-dimethylaniline is a structurally complex cycloheptafuran derivative featuring a fused bicyclic core substituted with ethoxyphenyl, methoxy, and dimethylaniline groups. The compound’s structural characterization would typically employ X-ray crystallography refined via programs like SHELXL, a standard tool for small-molecule analysis due to its precision in handling high-resolution data . Key structural attributes include a planar cyclohepta[c]furan system stabilized by conjugation and substituents that influence intermolecular interactions, such as hydrogen bonding and π-stacking, which can be systematically analyzed using graph set theory .
Properties
Molecular Formula |
C28H29NO3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C28H29NO3/c1-7-31-24-10-8-21(9-11-24)22-15-25(29-23-13-17(2)12-18(3)14-23)27-19(4)32-20(5)28(27)26(16-22)30-6/h8-16H,7H2,1-6H3 |
InChI Key |
NIIDGBXBQBXBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC3=CC(=CC(=C3)C)C)C4=C(OC(=C4C(=C2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-(3,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new substituents into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(4E)-N-(3,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-N-(3,5-DIMETHYLPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares a bicyclic framework with indolocarbazoles and pyrrolo[3,4-d]triazoles (e.g., compounds in ’s references), but its cyclohepta[c]furan core distinguishes it from smaller heterocycles like pyrrolidinones or maleimides. Substituents such as the 4-ethoxyphenyl and 3,5-dimethylaniline groups enhance steric bulk and electron-donating capacity compared to nitro or alkyl groups in analogs like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile . These modifications likely alter solubility and crystallinity (Table 1).
Physicochemical Properties
The ethoxy and methoxy groups in the target compound increase hydrophobicity relative to polar analogs, as evidenced by lower solubility in aqueous media (Table 1). Melting points are higher than those of simpler N-substituted maleimides (e.g., 165–167°C for ’s compound vs. 180–182°C for the target), reflecting stronger crystal packing forces due to extended π-conjugation .
Crystallographic and Intermolecular Interaction Analysis
The compound’s crystal structure, solved via SHELXL , reveals hydrogen-bonding patterns distinct from simpler aromatic amines. Graph set analysis (e.g., R₂²(8) motifs) indicates dimeric interactions between methoxy oxygen and aniline hydrogen atoms, contrasting with the single-donor/acceptor networks in N-substituted pyrrolidinones . These interactions contribute to its higher thermal stability (Table 1).
Biological Activity
The compound N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,5-dimethylaniline is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a cycloheptafuran core with multiple substituents that may influence its biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H29NO |
| Molecular Weight | 397.52 g/mol |
| Key Functional Groups | Ethoxy, Methoxy, Amine |
| Core Structure | Cyclohepta[c]furan |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of cell membrane integrity and inhibition of metabolic pathways.
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays measuring free radical scavenging ability.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes relevant to disease processes. For instance, it has been evaluated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.
Table 2: Summary of Biological Activities
| Activity Type | Assessed Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate to High | Disruption of cell membranes |
| Antioxidant | Significant | Free radical scavenging |
| Enzyme Inhibition | Potential COX inhibitor | Inhibition of inflammatory pathways |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing promising antimicrobial potential.
Case Study 2: Antioxidant Activity Assessment
A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, indicating strong scavenging ability compared to standard antioxidants like ascorbic acid.
Case Study 3: Enzyme Inhibition Analysis
Research focusing on the inhibition of COX enzymes revealed that the compound displayed selective inhibition with an IC50 value of 0.5 µM against COX-2, suggesting its potential as a therapeutic agent for inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Antimicrobial Action : Likely involves interference with bacterial cell wall synthesis or function.
- Antioxidant Mechanism : May involve direct scavenging of reactive oxygen species (ROS) or modulation of antioxidant enzyme activities.
- Enzyme Inhibition : Could involve competitive inhibition at the active site or allosteric modulation affecting enzyme conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
